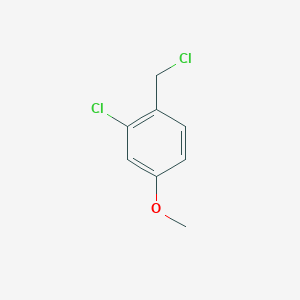

2-Chloro-1-(chloromethyl)-4-methoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMJKRDVTXQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-1-(chloromethyl)-4-methoxybenzene CAS 54413-58-4 properties

Topic: 2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS 54413-58-4) Properties & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Whitepaper

Critical Intermediate for Kinase Inhibitor Development

Executive Summary

2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS 54413-58-4), also known as 2-Chloro-4-methoxybenzyl chloride , is a specialized benzylic halide intermediate used primarily in the synthesis of small-molecule therapeutics. Its structural motif—a benzene ring substituted with a methoxy group (electron-donating), a chlorine atom (electron-withdrawing/directing), and a reactive chloromethyl group—makes it a highly versatile alkylating agent.

This compound is a key building block in the development of Wee1 and Chk1 kinase inhibitors , which are critical targets in oncology for abrogating the G2/M cell cycle checkpoint. Additionally, it serves as a linker in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data consolidates available experimental values and predictive models for CAS 54413-58-4. Due to its nature as a reactive intermediate, it is often generated in situ or used immediately; thus, extensive physical characterization in public databases is limited compared to stable end-products.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Chloro-1-(chloromethyl)-4-methoxybenzene | |

| Common Synonyms | 2-Chloro-4-methoxybenzyl chloride; 2-Chloro-4-anisyl chloride | |

| CAS Number | 54413-58-4 | |

| Molecular Formula | C₈H₈Cl₂O | |

| Molecular Weight | 191.05 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Predicted based on congeners |

| Boiling Point | ~110–115 °C (at 1–2 mmHg) | Predicted range |

| Density | ~1.28 g/cm³ | Predicted |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water | |

| Reactivity Class | Benzylic Halide / Alkylating Agent | Highly susceptible to nucleophilic attack |

Synthetic Utility & Mechanism

The primary utility of 2-Chloro-1-(chloromethyl)-4-methoxybenzene lies in its benzylic carbon , which is activated for Nucleophilic Substitution (

Reactivity Profile

-

Electrophilic Center: The benzylic carbon (

) is a "soft" electrophile, ideal for reactions with amines, thiols, and carbon nucleophiles. -

Leaving Group: The chloride ion (

) is a good leaving group, facilitating rapid substitution under mild basic conditions. -

Electronic Effects: The 4-methoxy group donates electron density into the ring, stabilizing carbocation character (if

pathways are accessible), while the 2-chloro substituent provides steric bulk and mild deactivation, preventing runaway side reactions like polymerization.

Visualization: Reactivity Pathway

The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent transformation into a kinase inhibitor scaffold.

Figure 1: Synthetic pathway from alcohol precursor to functionalized drug scaffold via Sn2 substitution.

Experimental Protocols

Protocol A: Synthesis from (2-Chloro-4-methoxyphenyl)methanol

This protocol describes the standard conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride. This method is preferred for its high yield and gaseous byproducts (

Reagents:

-

(2-Chloro-4-methoxyphenyl)methanol (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

-

DMF (Catalytic amount, optional)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with (2-Chloro-4-methoxyphenyl)methanol and anhydrous DCM under an inert atmosphere (

or -

Addition: Add

dropwise over 20 minutes. If reaction is sluggish, add 1-2 drops of DMF as a catalyst to form the Vilsmeier-Haack intermediate. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (silica gel, Hexane/EtOAc) for the disappearance of the alcohol.

-

Workup:

-

Evaporate the solvent and excess

under reduced pressure (rotary evaporator). -

Redissolve the residue in DCM and wash with saturated

(to neutralize residual acid) followed by brine. -

Dry the organic layer over anhydrous

.[1]

-

-

Purification: The crude benzylic chloride is often pure enough for the next step. If necessary, purify via rapid column chromatography (neutral alumina or silica) or vacuum distillation. Note: Benzylic chlorides are unstable on acidic silica for long periods.

Protocol B: Application in Kinase Inhibitor Synthesis

In the context of Wee1/Chk1 inhibitors , this compound is typically used to alkylate a heterocyclic core (e.g., a pyrrolocarbazole or similar scaffold).

-

Coupling: Dissolve the target heterocycle (containing an acidic N-H or reactive C-H) in a polar aprotic solvent (DMF or DMSO).

-

Base: Add a base such as

or -

Alkylation: Add 2-Chloro-1-(chloromethyl)-4-methoxybenzene (1.1 eq) and stir at 25–60°C.

-

Outcome: The resulting "2-chloro-4-methoxybenzyl" moiety serves as a critical hydrophobic anchor that fits into the kinase ATP-binding pocket, improving potency and selectivity.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Corrosive (Skin Corr.[2] 1B): Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are highly irritating to eyes and mucous membranes.

-

Sensitizer: Potential for allergic skin reaction.

Handling Procedures:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (

) at 2–8°C. Moisture sensitive (hydrolyzes to release HCl).

References

-

PubChem. 2-Chloro-1-(chloromethyl)-4-methoxybenzene (Compound). National Library of Medicine. Available at: [Link]

- World Intellectual Property Organization (WIPO).WO2003091255A1 - Inhibitors of Checkpoint Kinases (Wee1 and Chk1). (Describes the synthesis and use of 2-chloro-4-methoxybenzyl derivatives).

-

National Institutes of Health (NIH). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives. (Details the synthesis of the alcohol precursor and subsequent halogenation). Available at: [Link]

Sources

chemical structure and molecular weight of 2-Chloro-4-methoxybenzyl chloride

This guide serves as a technical monograph on 2-Chloro-4-methoxybenzyl chloride , a specialized electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly non-natural amino acids and heterocyclic active pharmaceutical ingredients (APIs).[1]

CAS Registry Number: 101080-63-1

Synonyms: 2-Chloro-1-(chloromethyl)-4-methoxybenzene;

Executive Summary

2-Chloro-4-methoxybenzyl chloride is a bifunctional aromatic building block characterized by a highly reactive benzylic chloride and a deactivated, sterically modulating ortho-chlorine substituent.[1] Unlike the more common 4-methoxybenzyl chloride (PMB-Cl), the addition of the 2-chloro substituent significantly alters the electronic landscape of the ring, reducing the lability of the benzylic position slightly while providing a handle for further diversification or metabolic stability in drug candidates.[1] It is primarily employed as an alkylating agent in the synthesis of phenylalanine analogs and sulfonamide-based inhibitors.[1]

Physicochemical Profile

The following data consolidates calculated and experimental properties for 2-Chloro-4-methoxybenzyl chloride.

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 191.05 g/mol | Monoisotopic Mass: 190.00 |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | ~135–140 °C at 10 mmHg | Predicted/Analogous |

| Density | ~1.28 g/cm³ | Predicted |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes in water |

| Stability | Moisture Sensitive | Generates HCl upon hydrolysis |

Synthetic Methodologies

Two primary routes exist for the production of 2-Chloro-4-methoxybenzyl chloride. Method A is preferred for laboratory-scale high-purity applications, while Method B is a cost-effective industrial approach requiring rigorous purification.[1]

Method A: The Alcohol Chlorination Route (High Fidelity)

This protocol ensures regiochemical purity by starting from the defined carboxylic acid precursor.[1]

Reagents: 2-Chloro-4-methoxybenzoic acid, LiAlH

-

Reduction: 2-Chloro-4-methoxybenzoic acid is reduced to 2-Chloro-4-methoxybenzyl alcohol (CAS 334018-24-5) using LiAlH

in dry THF at 0°C.[1]-

Mechanistic Note: The electron-donating methoxy group facilitates hydride attack, but the ortho-chloro group provides steric bulk, requiring controlled addition rates to prevent over-reduction or side reactions.[1]

-

-

Chlorination: The isolated alcohol is dissolved in anhydrous DCM.[1] Thionyl chloride (1.2 equiv) is added dropwise at 0°C, followed by catalytic DMF.[1]

-

Causality: The DMF forms a Vilsmeier-Haack-type active species, accelerating the conversion of the alcohol to the alkyl chloride via an S

i mechanism (retention) or S

-

-

Workup: Quench with saturated NaHCO

, extract with DCM, and concentrate. Purification via vacuum distillation is recommended to remove traces of SO

Method B: Direct Chloromethylation (Industrial)

Reagents: 3-Chloroanisole, Paraformaldehyde, HCl (gas), ZnCl

-

Reaction: 3-Chloroanisole is treated with paraformaldehyde and HCl gas in the presence of ZnCl

. -

Regioselectivity Challenges: The methoxy group directs ortho/para. The 3-chloro group directs ortho/para.[1]

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. The reduction-chlorination route (Blue) offers superior regiocontrol compared to direct chloromethylation (Red).[1]

Reactivity & Mechanistic Insights[1]

The chemical behavior of 2-Chloro-4-methoxybenzyl chloride is defined by the competition between the activating methoxy group and the deactivating ortho-chloro substituent.[1]

Nucleophilic Substitution Dynamics[1]

-

Electronic Activation: The para-methoxy group stabilizes the benzylic carbocation via resonance, making the compound highly reactive toward S

1 pathways.[1] -

Steric Deactivation: The ortho-chloro substituent introduces steric hindrance, slightly retarding S

2 attack compared to unsubstituted PMB-Cl.[1] This "goldilocks" reactivity makes it stable enough to handle but reactive enough for mild alkylations.[1]

Self-Validating Protocol: Alkylation of Malonates

To validate the quality of the reagent, a test reaction with diethyl acetamidomalonate is standard.[1]

-

Setup: NaOEt (1.0 equiv) in EtOH.

-

Addition: Add diethyl acetamidomalonate, then 2-Chloro-4-methoxybenzyl chloride.

-

Observation: Rapid precipitation of NaCl indicates successful alkylation.[1]

-

Result: Formation of Diethyl 2-acetamido-2-(2-chloro-4-methoxybenzyl)malonate (MP: ~129–131 °C).

Figure 2: Mechanistic divergence.[1] The 4-OMe group promotes S

Applications in Drug Development[1]

Non-Natural Amino Acid Synthesis

The primary application of this intermediate is the synthesis of 2-Chloro-4-methoxy-phenylalanine .[1] By alkylating glycine equivalents (like acetamidomalonate) followed by hydrolysis and decarboxylation, researchers generate phenylalanine analogs with modified metabolic profiles.[1] The ortho-chloro group blocks metabolic hydroxylation at the 2-position and alters the rotational barrier of the side chain.[1]

Scaffold Decoration

In the development of sulfonamide inhibitors (e.g., for cGMP-phosphodiesterase), the 2-chloro-4-methoxybenzyl group is used to fill hydrophobic pockets in the target protein.[1] The methoxy group acts as a hydrogen bond acceptor, while the chlorine atom can engage in halogen bonding or fill small lipophilic cavities.[1]

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood. The compound releases HCl upon contact with moisture, which is a severe respiratory irritant.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound degrades in moist air to the corresponding alcohol and HCl.[1]

-

Spill Management: Neutralize spills with aqueous sodium bicarbonate before cleanup.[1] Do not use water directly as it accelerates acid generation.[1]

References

-

Royal Society of Chemistry. Synthesis of 2-acetamido-2-(2-chloro-4-methoxybenzyl)malonate. ChemSpider/RSC.[1] Retrieved from [Link][1]

- Google Patents.US6348474B1 - Sulfonamide compounds and medicinal use thereof. Google Patents.

Sources

A Historical and Technical Review of the Synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: A Key Building Block in Pharmaceutical Synthesis

2-Chloro-1-(chloromethyl)-4-methoxybenzene is a substituted aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring both a reactive chloromethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. The primary driver for its synthetic importance is its role as a crucial precursor in the manufacturing of Tamsulosin[1][2][3][4][5], a widely prescribed medication for the treatment of benign prostatic hyperplasia. This guide provides a comprehensive review of the historical and current synthetic methodologies for preparing 2-Chloro-1-(chloromethyl)-4-methoxybenzene, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the available routes.

The Dominant Synthetic Pathway: Chloromethylation of 4-Chloroanisole

The most prevalent and historically significant method for the synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene is the direct chloromethylation of 4-chloroanisole. This reaction falls under the category of electrophilic aromatic substitution, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.

The Blanc Chloromethylation Reaction: A Historical Perspective

The foundational chemistry for this transformation is the Blanc chloromethylation reaction , a named reaction in organic chemistry discovered by Gustave Louis Blanc in 1923[6][7]. However, the first report of such a reaction dates back to 1898 by Grassi-Cristaldi and Maselli[8]. The Blanc reaction traditionally involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride[6][7][8][9][10].

Reaction Mechanism: An Electrophilic Aromatic Substitution

The mechanism of the Blanc chloromethylation is analogous to the well-known Friedel-Crafts acylation reaction[6][9]. The key steps are as follows:

-

Formation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid catalyst like zinc chloride, formaldehyde is protonated, rendering the carbonyl carbon highly electrophilic. This activated species is then attacked by the π-electrons of the aromatic ring. Other potential electrophilic species include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺)[6].

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole attacks the electrophilic carbon of the activated formaldehyde species. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. The directing effects of both substituents favor substitution at the positions ortho and para to them. In the case of 4-chloroanisole, the position ortho to the methoxy group and meta to the chloro group is sterically and electronically favored for the introduction of the chloromethyl group.

-

Rearomatization: The resulting benzylic alcohol intermediate is quickly converted to the corresponding chloride under the reaction conditions, leading to the formation of 2-Chloro-1-(chloromethyl)-4-methoxybenzene and regeneration of the catalyst.

Caption: Mechanism of the Blanc Chloromethylation Reaction.

Key Reagents and Catalysts

-

Chloromethylating Agents: While the classic Blanc reaction utilizes formaldehyde and hydrogen chloride, other reagents can be employed. Paraformaldehyde, a solid polymer of formaldehyde, is often used for convenience. Chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl, is another effective but more hazardous alternative that can sometimes provide better results for deactivated substrates[6][10][11].

-

Catalysts: Zinc chloride (ZnCl₂) is the most common Lewis acid catalyst for this reaction. Other Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) can also be used[12]. In some cases, a strong protic acid like sulfuric acid may be sufficient to catalyze the reaction[12].

Safety Considerations: The Hazard of Bis(chloromethyl) ether

A significant drawback of chloromethylation reactions is the potential for the formation of bis(chloromethyl) ether (BCE) as a byproduct[8][10]. BCE is a potent human carcinogen, and extreme caution must be exercised when performing these reactions. It is crucial to work in a well-ventilated fume hood and take appropriate measures to avoid inhalation or contact with this hazardous substance.

Alternative Synthetic Routes

While the chloromethylation of 4-chloroanisole is the most direct and widely used method, other synthetic strategies have been reported.

From (5-chloro-2-methoxy-phenyl)-methanol

An alternative approach involves the conversion of a pre-formed benzylic alcohol to the corresponding chloride. Specifically, (5-chloro-2-methoxy-phenyl)-methanol can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) to yield 2-Chloro-1-(chloromethyl)-4-methoxybenzene[13]. This method avoids the direct use of formaldehyde and may offer a safer alternative, provided the starting alcohol is readily available.

Sources

- 1. WO2006070285A2 - Enzymatic preparation of an intermediate compound for the synthesis of tamsulosin - Google Patents [patents.google.com]

- 2. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. Blanc Reaction [drugfuture.com]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 4-CHLORO-2-(CHLOROMETHYL)-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]

suppliers and commercial availability of CAS 54413-58-4

An In-Depth Technical Guide to 2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6): Sourcing, Qualification, and Application

A Note on Chemical Identity: The CAS number provided in the topic (54413-58-4) corresponds to Disodium methylenebisnaphthalenesulphonate, a dispersing agent. Given the target audience of researchers and drug development professionals, this guide will focus on the structurally related and pharmaceutically relevant compound 2,3-Dimethyl-5-nitro-1H-indole , which has the CAS number 21296-94-6 . This compound is a versatile intermediate in the synthesis of various therapeutic agents.

Introduction

2,3-Dimethyl-5-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry. Its indole scaffold, substituted with a nitro group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This compound serves as a critical starting material in the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory conditions.[1] Understanding its properties, ensuring the quality of the commercial supply, and employing rigorous analytical methods are paramount for its successful application in research and drug development.

Physicochemical Properties and Specifications

The physical and chemical properties of 2,3-Dimethyl-5-nitro-1H-indole dictate its handling, storage, and reaction conditions. Sourcing this material requires careful attention to its specifications, as purity can significantly impact the outcome of subsequent synthetic steps and biological assays.

| Property | Value | Source |

| CAS Number | 21296-94-6 | Chem-Impex[1] |

| Molecular Formula | C10H10N2O2 | Chem-Impex[1] |

| Molecular Weight | 190.2 g/mol | Chem-Impex[1] |

| Appearance | Not specified, typically a solid | N/A |

| Purity | >97% (typical) | CHIRALEN[2] |

| Storage Conditions | 0-8°C, Keep in a dark place, Sealed in dry | Chem-Impex, CHIRALEN[1][2] |

Commercial Availability and Supplier Qualification

The consistent supply of high-quality 2,3-Dimethyl-5-nitro-1H-indole is crucial for reproducible research and development. Several chemical suppliers offer this compound in various grades and quantities.

| Supplier | Available Purity/Grade | Notes |

| Sigma-Aldrich | AldrichCPR | Sold "as-is" for early discovery research; buyer assumes responsibility for confirming identity and purity. |

| Chem-Impex | Not specified | Provides basic physicochemical data.[1] |

| CHIRALEN | 97% | For research use only.[2] |

| Apollo Scientific | Not specified | Provides detailed safety and handling information.[3] |

Defining Chemical Grades for Intended Use

The selection of an appropriate chemical grade is a critical decision that balances cost and quality requirements for a specific application.

-

Technical Grade: Suitable for general industrial use or as a starting material in multi-step syntheses where subsequent purification is performed.[4]

-

Purified Grade: Chemicals of good quality where no official standard exists.[4]

-

Chemically Pure (CP) Grade: Of sufficient purity for general applications.[4]

-

Research Grade (e.g., BAKER ANALYZED™ Reagent): High-purity chemicals intended for laboratory and specialized industrial use, often accompanied by a detailed Certificate of Analysis.[4]

For drug discovery and development, starting with a well-characterized research grade is advisable to ensure the reliability and reproducibility of experimental results.

Workflow for New Supplier Qualification

A robust supplier qualification process is essential to mitigate risks associated with raw material quality. This involves a multi-step evaluation to ensure that the supplier's material consistently meets the required specifications.

Caption: Workflow for qualifying a new chemical supplier.

Synthesis and Applications

General Synthetic Approaches

Nitroindoles, such as 2,3-Dimethyl-5-nitro-1H-indole, are typically synthesized through the nitration of the corresponding indole precursor. Optimal conditions for the direct nitration of 2,3-dimethylindoles have been developed to control the regioselectivity of the reaction.[5] The resulting nitroindoles can then be subjected to reduction to form the corresponding aminoindoles, which are also valuable synthetic intermediates.[5]

Applications in Drug Discovery

The utility of 2,3-Dimethyl-5-nitro-1H-indole stems from its role as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

-

Anti-cancer Agents: The indole scaffold is a common feature in many anti-cancer drugs. The nitro group can be a key pharmacophore or a handle for further chemical modification to create compounds that target specific biological pathways in cancer cells, such as c-Myc G-quadruplexes.[1][6][7]

-

Anti-inflammatory and Antimicrobial Agents: Modifications of the 2,3-Dimethyl-5-nitro-1H-indole structure have been explored to develop new anti-inflammatory and antimicrobial drugs.[1]

-

Biological Research: This compound is used in studies to investigate the mechanisms of action of nitroindoles, contributing to a better understanding of cellular processes and disease mechanisms.[1]

Analytical Quality Control

Rigorous analytical testing is necessary to confirm the identity, purity, and quality of 2,3-Dimethyl-5-nitro-1H-indole before its use in synthesis or biological screening.

Recommended QC Workflow for Incoming Material

Caption: Quality control workflow for incoming raw material.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A reverse-phase method is suitable for analyzing 2,3-Dimethyl-5-nitro-1H-indole.[8][9]

Objective: To determine the purity of a sample of 2,3-Dimethyl-5-nitro-1H-indole and to identify any impurities.

Materials and Reagents:

-

2,3-Dimethyl-5-nitro-1H-indole sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[8]

-

HPLC system with UV detector

-

Newcrom R1 reverse-phase column or equivalent[8]

Procedure:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a small amount of the 2,3-Dimethyl-5-nitro-1H-indole sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

-

-

HPLC Conditions:

-

Column: Newcrom R1 or similar reverse-phase column.[8]

-

Mobile Phase: Acetonitrile/Water/Acid mixture (isocratic or gradient).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm or a wavelength of maximum absorbance).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of all components.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Data Interpretation:

-

The retention time of the major peak should be consistent with that of a reference standard.

-

The area percent of the main peak represents the purity of the sample.

-

Any additional peaks are considered impurities and should be investigated, especially if they are present in significant amounts.

Safe Handling and Storage

Proper handling and storage are essential for maintaining the integrity of 2,3-Dimethyl-5-nitro-1H-indole and ensuring laboratory safety.

-

Handling:

-

Storage:

Conclusion

2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) is a valuable chemical intermediate for researchers and drug development professionals. Its successful application hinges on sourcing high-quality material, which requires a thorough understanding of available commercial grades and a stringent supplier qualification process. By implementing robust analytical quality control measures and adhering to safe handling practices, scientists can confidently utilize this versatile building block to advance their research and development efforts in the pursuit of new medicines.

References

-

Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

2,3-Dimethyl-5-nitro-1H-indole. SIELC Technologies. [Link]

-

Yamashkin, S. A., & Yurovskaya, M. A. (1999). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 35(12), 1435-1439. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry & Biodiversity, 16(12), e1900457. [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

-

Safety data sheet - AKEMI. AKEMI. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]

- Preparation of 2, 3-dimethylindole.

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chiralen.com [chiralen.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. avantorsciences.com [avantorsciences.com]

- 5. SYNTHESIS OF NITRO- AND AMINOINDOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. 2,3-Dimethyl-5-nitro-1H-indole | SIELC Technologies [sielc.com]

- 10. fishersci.ca [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-4-methoxybenzyl Chloride

Introduction: The Strategic Importance of 2-Chloro-4-methoxybenzyl Chloride in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex and biologically active molecules. 2-Chloro-4-methoxybenzyl chloride is a versatile and highly valuable reagent that serves as a cornerstone in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the benzylic chloride moiety, which is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. The presence of the chloro and methoxy substituents on the aromatic ring further modulates its reactivity and provides handles for subsequent transformations, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of the applications of 2-Chloro-4-methoxybenzyl chloride, focusing on two of the most common and critical transformations in drug development: N-alkylation and O-alkylation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and explain the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

Application I: N-Alkylation of Heterocycles – A Gateway to Bioactive Cores

The introduction of a substituted benzyl group onto a nitrogen-containing heterocycle is a frequently employed strategy in the synthesis of APIs. This modification can significantly impact a molecule's binding affinity, selectivity, and metabolic stability. 2-Chloro-4-methoxybenzyl chloride is an ideal reagent for this purpose, readily undergoing SN2 reactions with a variety of nitrogen nucleophiles.

Causality and Mechanistic Insight

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key to this transformation lies in the electronic properties of the reactants.

-

The Electrophile: In 2-Chloro-4-methoxybenzyl chloride, the carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to nucleophilic attack.

-

The Nucleophile: Nitrogen atoms in heterocyclic systems (e.g., imidazoles, pyrazoles, pyridines) or amines possess a lone pair of electrons, rendering them nucleophilic. For the reaction to proceed efficiently, the nucleophilicity of the nitrogen must be sufficient to attack the electrophilic carbon. In many cases, a base is required to deprotonate the N-H bond of the heterocycle, thereby generating a more potent anionic nucleophile.

The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is critical. These bases are capable of deprotonating the substrate without competing with it in the subsequent alkylation step. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively "bare" and highly reactive.[1]

Caption: Workflow for N-alkylation using 2-Chloro-4-methoxybenzyl chloride.

Experimental Protocol: N-Alkylation of an Imidazole Derivative

This protocol outlines a general procedure for the N-alkylation of an imidazole-containing compound, a key step in the synthesis of many antifungal agents and other pharmaceuticals.[2][3]

Materials and Reagents

| Reagent/Material | Purpose |

| Imidazole derivative | Starting material (Nucleophile) |

| 2-Chloro-4-methoxybenzyl chloride | Alkylating agent (Electrophile) |

| Potassium Carbonate (K₂CO₃), anhydrous | Base |

| N,N-Dimethylformamide (DMF), anhydrous | Solvent |

| Ethyl acetate | Extraction solvent |

| Saturated aqueous sodium bicarbonate solution | Quenching/Washing agent |

| Brine (saturated aqueous NaCl solution) | Washing agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Silica gel | Stationary phase for column chromatography |

| Round-bottom flask, magnetic stirrer, condenser | Reaction apparatus |

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the imidazole derivative (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).[1]

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure effective stirring (typically a 0.1-0.5 M solution).

-

Addition of Alkylating Agent: Slowly add a solution of 2-Chloro-4-methoxybenzyl chloride (1.1-1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70°C for 4-12 hours. The choice of temperature is substrate-dependent; higher temperatures may be needed for less reactive substrates but can also lead to side products.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature and carefully pour it into ice-water. This will precipitate the product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated intermediate.

Self-Validation and Trustworthiness: The progress of the reaction is continuously validated through TLC analysis. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application II: O-Alkylation of Phenols – Constructing Aryl Ether Linkages

Aryl ethers are another structural motif of immense importance in pharmaceuticals. The Williamson ether synthesis and its variations are the most common methods for their preparation. 2-Chloro-4-methoxybenzyl chloride serves as an excellent electrophile for the O-alkylation of phenols, providing a reliable route to substituted benzyl phenyl ethers.

Causality and Mechanistic Insight

Similar to N-alkylation, this reaction is an SN2 process. The critical first step is the deprotonation of the weakly acidic phenolic hydroxyl group to generate a much more nucleophilic phenoxide anion.

-

Phenoxide Generation: A base is required to deprotonate the phenol. The choice of base depends on the acidity of the phenol. For simple phenols, a moderately strong base like potassium carbonate is often sufficient. For electron-deficient (more acidic) phenols, weaker bases may suffice, while for electron-rich (less acidic) phenols, a stronger base like sodium hydride might be necessary.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 2-Chloro-4-methoxybenzyl chloride, displacing the chloride ion and forming the C-O ether bond.

The reaction is typically performed in a polar aprotic solvent to enhance the reactivity of the nucleophile. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also be employed, particularly in two-phase systems, to facilitate the transport of the phenoxide from an aqueous basic phase to an organic phase containing the alkylating agent.[2]

Caption: Experimental workflow for the O-alkylation of a phenol.

Experimental Protocol: O-Alkylation of a Substituted Phenol

This protocol provides a general method for the synthesis of a benzyl phenyl ether intermediate.

Materials and Reagents

| Reagent/Material | Purpose |

| Substituted Phenol | Starting material (Nucleophile precursor) |

| 2-Chloro-4-methoxybenzyl chloride | Alkylating agent (Electrophile) |

| Potassium Carbonate (K₂CO₃), anhydrous | Base |

| Acetone or Acetonitrile | Solvent |

| Dichloromethane (DCM) | Extraction solvent |

| 1 M Sodium Hydroxide (NaOH) solution | Washing agent (to remove unreacted phenol) |

| Water, Brine | Washing agents |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Silica gel | Stationary phase for column chromatography |

| Round-bottom flask, magnetic stirrer | Reaction apparatus |

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in acetone or acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents). The base also acts as a drying agent for any residual water in the solvent.

-

Alkylating Agent Addition: Add 2-Chloro-4-methoxybenzyl chloride (1.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously for 6-18 hours.

-

Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the phenol spot.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution (to remove any unreacted phenol), followed by water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: The resulting crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Quantitative Data Summary

The efficiency of these alkylation reactions is highly dependent on the specific substrate and reaction conditions. The following table provides a general overview of expected outcomes.

| Reaction Type | Substrate Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| N-Alkylation | Imidazoles, Pyrazoles | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 70 | 75 - 95 |

| N-Alkylation | Primary/Secondary Amines | K₂CO₃, Et₃N | DCM, ACN | 0 - 40 | 80 - 98 |

| O-Alkylation | Phenols | K₂CO₃, NaH | Acetone, DMF | 50 - 80 | 70 - 90 |

| O-Alkylation | Alcohols | NaH | THF, DMF | 0 - 25 | 65 - 85 |

References

-

Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Redalyc. Retrieved from [Link]

- Google Patents. (n.d.). CN101863832B - Method for producing miconazole nitrate on industrialized basis.

-

Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

-

Ogata, T., et al. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Chemical & Pharmaceutical Bulletin, 63(7), 485-8. Retrieved from [Link]

- Google Patents. (n.d.). CN101486680A - Method for industrial production of miconazole nitrate.

Sources

Advanced Protocol: Utilization of 2-Chloro-4-methoxybenzyl Chloride in Organic Synthesis

This guide outlines the specialized application of 2-Chloro-4-methoxybenzyl chloride as an electrophilic alkylating agent.[1] This reagent serves as a critical building block in medicinal chemistry, particularly for introducing the 2-chloro-4-methoxybenzyl motif—a pharmacophore often used to modulate metabolic stability (blocking the reactive ortho position) and lipophilicity in drug candidates.[1]

Executive Summary & Chemical Profile

2-Chloro-4-methoxybenzyl chloride is a substituted benzyl halide used to attach the 2-chloro-4-methoxybenzyl group to nucleophiles (amines, phenols, thiols).[1] Unlike the standard 4-methoxybenzyl (PMB) protecting group, the introduction of the chlorine atom at the ortho (2-) position fundamentally alters the reagent's electronic and steric profile.

Chemical Attributes

| Property | Specification |

| IUPAC Name | 1-(Chloromethyl)-2-chloro-4-methoxybenzene |

| Molecular Formula | |

| Molecular Weight | 191.05 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~130–135 °C (at 15 mmHg) [Estimated] |

| Reactivity Class | Electrophilic Alkylating Agent (Benzylic Halide) |

Mechanistic Insight: The "Ortho-Chloro" Effect

The reactivity of this reagent is governed by two competing electronic effects that distinguish it from standard PMB-chloride:

-

4-Methoxy Group (+R Effect): Strong resonance donation stabilizes the benzylic carbocation, promoting

pathways and increasing reactivity toward weak nucleophiles. -

2-Chloro Group (-I Effect & Steric Hindrance): The chlorine atom exerts an inductive electron-withdrawing effect, which slightly destabilizes the transition state for carbocation formation compared to PMB-Cl.[1] Furthermore, the ortho chlorine introduces steric bulk, retarding

attack rates.

Synthetic Implication: Reactions with 2-Chloro-4-methoxybenzyl chloride typically require slightly more vigorous conditions (higher temperature or stronger bases) than unsubstituted PMB-Cl due to this steric and inductive deactivation.[1]

Safety & Handling Protocols

WARNING: Benzylic chlorides are potent alkylating agents and potential lachrymators. They can cause severe skin burns and respiratory irritation.

-

Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the alcohol and HCl).

-

Quenching: Quench excess reagent with aqueous ammonium hydroxide or a dilute amine solution before disposal.

Experimental Protocols

Protocol A: In-Situ Generation of 2-Chloro-4-methoxybenzyl Chloride

Rationale: Commercial supplies can degrade.[1] Fresh preparation from the alcohol precursor ensures optimal yield.

Reagents:

-

2-Chloro-4-methoxybenzyl alcohol (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.2 equiv)[1] -

Dichloromethane (DCM) (anhydrous)[1]

-

DMF (catalytic, 2-3 drops)[1]

Step-by-Step Procedure:

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with 2-Chloro-4-methoxybenzyl alcohol (10 mmol) and dry DCM (30 mL) under Nitrogen.

-

Addition: Cool the solution to 0°C. Add catalytic DMF. Add

(12 mmol) dropwise via a syringe over 10 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

) should disappear, replaced by the chloride ( -

Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess

. -

Purification: The residue is typically pure enough for the next step. If necessary, flash filter through a short pad of silica gel (eluting with 10% EtOAc/Hexanes).

Protocol B: N-Alkylation of Secondary Amines

Target: Synthesis of tertiary amines (e.g., piperazine or piperidine derivatives) for SAR studies.

Reagents:

-

Secondary Amine substrate (1.0 equiv)[1]

-

2-Chloro-4-methoxybenzyl chloride (1.1 equiv)[1]

-

Potassium Carbonate (

) (3.0 equiv, anhydrous/granular) -

Acetonitrile (

) (Reagent grade)[1] -

Potassium Iodide (KI) (0.1 equiv) – Catalyst[1]

Step-by-Step Procedure:

-

Dissolution: In a reaction vial, dissolve the secondary amine (1.0 mmol) in Acetonitrile (5 mL).

-

Base Addition: Add granular

(3.0 mmol). -

Catalysis: Add KI (0.1 mmol). Note: KI generates the transient benzylic iodide in situ, which is a superior electrophile (

acceleration), overcoming the steric hindrance of the 2-Cl group. -

Alkylation: Add 2-Chloro-4-methoxybenzyl chloride (1.1 mmol) dropwise.

-

Heating: Heat the mixture to 60°C for 4–12 hours.

-

Checkpoint: Monitor via LC-MS for the conversion of

to

-

-

Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Purify via column chromatography (DCM/MeOH gradient).

Protocol C: O-Alkylation (Phenol Ether Synthesis)

Target: Creation of stable ether linkages or protection of phenolic hydroxyls.[1]

Reagents:

-

Phenol substrate (1.0 equiv)[1]

-

2-Chloro-4-methoxybenzyl chloride (1.2 equiv)[1]

-

Cesium Carbonate (

) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1] -

DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Deprotonation:

-

Method A (Mild): Dissolve phenol in DMF. Add

. Stir at RT for 15 min. -

Method B (Strong): Dissolve phenol in DMF at 0°C. Add NaH (60% dispersion). Stir for 30 min until

evolution ceases.

-

-

Alkylation: Add 2-Chloro-4-methoxybenzyl chloride (1.2 equiv) to the phenoxide solution.

-

Reaction:

-

For

: Heat to 50–60°C for 3–6 hours. -

For NaH: Allow to warm to RT and stir for 2–4 hours.

-

-

Quench: Carefully add water to quench the reaction.[2]

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

-

Drying: Dry over

and concentrate.

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism ( with Finkelstein Catalysis)

Caption: The mechanism illustrates the Finkelstein exchange (Cl to I) followed by nucleophilic attack, highlighting the steric influence of the 2-chloro substituent.

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal alkylation conditions based on substrate type.

[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of chloride reagent.[1] | Ensure solvents are anhydrous.[2] Use freshly prepared reagent. |

| No Reaction | Steric hindrance from 2-Cl group.[1] | Add KI (10-20 mol%) to generate the more reactive iodide in situ.[1] Increase temperature to 80°C. |

| Polymerization | Reagent self-reaction.[1] | Dilute the reaction mixture. Add the benzyl chloride slowly to the nucleophile. |

| O- vs C-Alkylation | Ambident nucleophile (e.g., enolates).[1] | Use a polar aprotic solvent (DMF/DMSO) to favor O-alkylation.[1] Use soft counterions ( |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69993, 4-Methoxybenzyl chloride. (Note: General reactivity data extrapolated to 2-chloro analog).[1] Retrieved from [Link]

-

Common Organic Chemistry. (2023). Amine to Amide/Amine Alkylation Protocols. Retrieved from [Link]

Sources

Scalable Synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene Derivatives: A Guide for Industrial and Research Applications

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene and its derivatives. These compounds are critical intermediates in the pharmaceutical and agrochemical sectors. This guide emphasizes robust, high-yield synthetic methodologies suitable for large-scale production, complete with detailed protocols, mechanistic insights, and strategies for process optimization to ensure product quality and operational safety.

Introduction: Strategic Importance of 2-Chloro-1-(chloromethyl)-4-methoxybenzene Derivatives

2-Chloro-1-(chloromethyl)-4-methoxybenzene and its related structures are highly valued in organic synthesis due to their dual reactivity. The presence of a reactive chloromethyl group alongside a modifiable aromatic ring makes them versatile precursors for a multitude of complex molecules. This scaffold is a fundamental component in the synthesis of numerous pharmaceutical agents and plays a crucial role in the development of innovative agrochemicals.

A key manufacturing challenge is the selective chloromethylation of the starting material while minimizing byproduct formation. This requires meticulous control over reagents and reaction conditions, a factor that becomes even more critical during the transition from laboratory to industrial-scale production. This guide addresses these challenges by presenting validated and scalable synthetic pathways.

Synthetic Methodologies and Mechanistic Overview

The most prevalent and economically viable route to 2-Chloro-1-(chloromethyl)-4-methoxybenzene is the chloromethylation of 3-chloroanisole. This reaction proceeds through an electrophilic aromatic substitution mechanism.

Chloromethylation of 3-Chloroanisole: A Comparative Review

A variety of chloromethylating systems have been developed, each with distinct advantages and disadvantages for scalable synthesis.

-

Formaldehyde and Hydrogen Chloride (Blanc-Quelet Reaction): This classic method is often favored for its cost-effectiveness.[1][2][3][4][5] The reaction involves the in-situ generation of the highly electrophilic chloromethyl cation from formaldehyde and hydrogen chloride, frequently catalyzed by a Lewis acid such as zinc chloride.[1][2][3][4][5]

-

Mechanism: The Lewis acid catalyst activates the formaldehyde, increasing the electrophilicity of its carbon atom. This is then attacked by the aromatic π-electrons of 3-chloroanisole.[1][2] The resulting benzyl alcohol is rapidly converted to the corresponding chloride under the acidic reaction conditions.[1][2] The methoxy group directs the substitution primarily to the para position relative to itself, leading to the desired product. The formation of diarylmethane is a common side product.[1]

-

-

Chloromethyl Methyl Ether (CMME): While effective, CMME is a potent carcinogen, and its use is highly restricted in industrial applications, prompting a shift towards safer alternatives.[1]

-

Paraformaldehyde and Acid Catalysts: Strong acids can be used to catalyze the chloromethylation of m-xylene with hydrochloric acid and trioxane under biphasic conditions.[6] Sulfuric acid is often used in chloromethylation reactions of deactivated aromatic compounds in conjunction with formaldehyde and hydrogen chloride.[7]

Diagram 1: General Synthetic Workflow

Caption: Scalable synthesis workflow for 2-Chloro-1-(chloromethyl)-4-methoxybenzene.

Detailed Protocol for Scalable Synthesis

This protocol is designed for a 100g laboratory scale and is readily adaptable for larger-scale production with appropriate engineering controls.

Safety Precautions: This procedure uses corrosive and potentially hazardous reagents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. The reaction may produce the highly carcinogenic bis(chloromethyl) ether as a by-product, so extreme caution is advised.[1][8]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Chloroanisole | 142.58 | 100 g | 0.701 | >99% |

| Paraformaldehyde | (CH₂O)n | 23.1 g | 0.770 | 95% |

| Zinc Chloride (anhydrous) | 136.30 | 19.1 g | 0.140 | >98% |

| Concentrated Hydrochloric Acid | 36.46 | 115 mL | ~1.38 | 37% w/w |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Reagent |

| Saturated Sodium Bicarbonate | - | 200 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a gas outlet to a scrubber

-

Heating mantle with temperature controller

-

1 L separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip the flask with the mechanical stirrer, thermometer, and reflux condenser. Ensure the gas outlet is connected to a neutralization trap.

-

Charging Reagents: Add 3-chloroanisole (100 g, 0.701 mol), paraformaldehyde (23.1 g, 0.770 mol), and anhydrous zinc chloride (19.1 g, 0.140 mol) to the flask.

-

Reaction Initiation: With stirring, slowly add concentrated hydrochloric acid (115 mL) over 30 minutes. Maintain the temperature between 55-60°C, using a cooling bath as needed to control the exotherm.

-

Reaction Monitoring: Heat the mixture to 60-65°C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction to room temperature. Carefully add 200 mL of cold water and 200 mL of dichloromethane.

-

Extraction: Transfer to a separatory funnel, separate the layers, and retain the organic phase.

-

Washing: Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Expected Yield: 80-90%

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization for Expanded Applications

The chloromethyl group serves as a versatile anchor for introducing various functionalities through nucleophilic substitution.

Diagram 2: Derivatization Pathways

Caption: Key derivatization reactions of 2-Chloro-1-(chloromethyl)-4-methoxybenzene.

Protocol: Synthesis of 2-(2-Chloro-4-methoxyphenyl)acetonitrile

This protocol details the conversion to a cyanomethyl group, a precursor for various functional groups.

Safety Precautions: This reaction involves sodium cyanide, a highly toxic substance. Handle with extreme care in a well-ventilated fume hood. Decontaminate all glassware with a bleach solution after use.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Chloro-1-(chloromethyl)-4-methoxybenzene | 191.05 | 50 g | 0.262 | >98% |

| Sodium Cyanide | 49.01 | 14.2 g | 0.290 | >97% |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 250 mL | - | Anhydrous |

| Ethyl Acetate | 88.11 | 500 mL | - | Reagent |

| Deionized Water | 18.02 | 500 mL | - | - |

Procedure:

-

Reaction Setup: In a 500 mL flask with a magnetic stirrer, dissolve sodium cyanide (14.2 g, 0.290 mol) in anhydrous DMSO (250 mL).

-

Substrate Addition: Slowly add a solution of 2-Chloro-1-(chloromethyl)-4-methoxybenzene (50 g, 0.262 mol) in 50 mL of DMSO.

-

Reaction: Stir at room temperature for 12-18 hours, monitoring by TLC or GC.

-

Work-up: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure nitrile derivative.

Expected Yield: 85-95%

Conclusion

The synthetic routes outlined in this guide offer reliable and scalable methods for producing 2-Chloro-1-(chloromethyl)-4-methoxybenzene and its derivatives. The chloromethylation of 3-chloroanisole remains a cost-effective and efficient method for large-scale production. The resulting chloromethyl group provides a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for various research and industrial applications.

References

-

Wikipedia contributors. (2023). Blanc chloromethylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Quelet reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. Retrieved from [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Hasan, M. et al. (2018). Chloromethylation of Aromatic Compounds. ResearchGate. Retrieved from [Link]

- Google Patents. US4501903A - Chloromethylation process.

- Google Patents. US3723548A - Chloromethylation process.

-

ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved from [Link]

-

ResearchGate. Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. Retrieved from [Link]

-

PubChemLite. 2-(chloromethyl)-4-methoxy-1-methylbenzene. Retrieved from [Link]

-

Organic Chemistry Portal. Blanc Reaction. Retrieved from [Link]

-

ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

-

Cambridge University Press. Blanc Chloromethylation Reaction. Retrieved from [Link]

- Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride.

-

PrepChem.com. Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

- Google Patents. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.

-

Chemsrc. 2-Chloro-1-methoxy-4-methylbenzene. Retrieved from [Link]

-

MDPI. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

-

Patsnap. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

MDPI. Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Retrieved from [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methoxy-. Retrieved from [Link]

-

Scilit. 9(chloromethyl)anthracene: a useful derivatizing reagent for enhanced ultraviolet and fluorescence detection of carboxylic acids with liquid chromatography. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. Quelet reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Blanc Reaction [organic-chemistry.org]

- 5. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

catalytic functionalization of 2-Chloro-1-(chloromethyl)-4-methoxybenzene

Application Note: Strategic Functionalization of 2-Chloro-1-(chloromethyl)-4-methoxybenzene

Executive Summary

2-Chloro-1-(chloromethyl)-4-methoxybenzene (also known as 2-Chloro-4-methoxybenzyl chloride) represents a high-value "dual-electrophile" scaffold in medicinal chemistry. Its utility lies in the distinct reactivity profiles of its two chlorine atoms: the highly reactive benzylic chloride (

This guide addresses the primary challenge working with this molecule: Chemo-orthogonality . Attempting to functionalize the aryl ring without securing the benzylic position often leads to polymerization or regio-scrambling. This note provides validated protocols for sequential functionalization, prioritizing the "Benzylic-First" strategy widely adopted in the synthesis of PDE5 inhibitors (e.g., Avanafil analogs) and kinase inhibitors.

Reactivity Profile & Strategic Logic

The molecule presents a "Tale of Two Chlorides." Understanding their electronic environments is prerequisite to successful synthesis.

| Feature | Position 1: Benzylic Chloride ( | Position 2: Aryl Chloride ( |

| Hybridization | ||

| Reactivity Mode | Nucleophilic Substitution ( | Oxidative Addition (Pd-Catalyzed) |

| Reactivity Level | High (Lachrymatory, Alkylating) | Low (Deactivated by |

| Electronic Effect | Activated by | Deactivated by |

| Strategic Role | "The Anchor" – React first to install linker. | "The Warhead" – React second to diversify. |

The "Benzylic-First" Imperative

Attempting palladium-catalyzed cross-coupling (Suzuki/Buchwald) on the aryl chloride before reacting the benzylic chloride is experimentally risky. Standard Pd(0) catalysts often undergo oxidative addition into the benzylic C-Cl bond faster than the deactivated aryl C-Cl bond, leading to homocoupling (dimerization) or intractable mixtures.

Recommendation: Permanently modify or transiently protect the benzylic position before attempting aryl coupling.

Visualizing the Workflow

The following decision tree illustrates the critical path for chemoselective functionalization.

Figure 1: The "Benzylic-First" strategy minimizes catalyst poisoning and side-reactions.

Detailed Experimental Protocols

Module A: Benzylic Amination ( )

Objective: Install a secondary amine pharmacophore while leaving the aryl chloride intact. Context: This reaction is analogous to the synthesis of Avanafil intermediates. The para-methoxy group stabilizes the transition state, allowing this to proceed rapidly.

Reagents:

-

Substrate: 2-Chloro-1-(chloromethyl)-4-methoxybenzene (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, or N-Boc-Piperazine) (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Protocol:

-

Setup: Charge a round-bottom flask with the secondary amine (1.1 equiv) and

(2.0 equiv) in MeCN (0.2 M concentration). -

Addition: Cool the mixture to 0°C. Add the benzylic chloride (1.0 equiv) dropwise as a solution in MeCN. Note: The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show rapid consumption of the starting material (

) and appearance of a polar spot.

-

-

Workup: Dilute with EtOAc, wash with water (

) and Brine ( -

Purification: Usually not required. If necessary, flash chromatography (Silica, 0-5% MeOH in DCM).

Critical Checkpoint: Verify the integrity of the Aryl-Cl peak via LC-MS (M+2 isotope pattern should persist).

Module B: Aryl Cross-Coupling (Suzuki-Miyaura)

Objective: Couple the deactivated aryl chloride with a boronic acid.

Challenge: The para-methoxy group (relative to the benzyl) is meta to the chlorine, but the ring is generally electron-rich. Electron-rich aryl chlorides are notoriously difficult substrates for oxidative addition. Standard

Reagents:

-

Substrate: Benzylic-functionalized intermediate (from Module A) (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: RuPhos or SPhos (4-10 mol%) (Ratio Pd:Ligand 1:2)

-

Alternative Pre-catalyst:XPhos Pd G2 or RuPhos Pd G2 .

-

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:[3]1) or Dioxane/Water (4:1)

Protocol:

-

Degassing: Heavily degas solvents (sparge with Argon for 15 mins). Oxygen is the enemy of this catalytic cycle.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine the Aryl-Cl substrate, Boronic Acid, Base, and Pre-catalyst.

-

Activation: Add the degassed solvent mixture.

-

Heating: Heat to 80–100°C for 12–24 hours.

-

Why High Temp? The activation energy for Pd insertion into an electron-rich Ar-Cl bond is high.

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[4]

Data Table: Catalyst Selection Guide

| Catalyst System | Suitability | Notes |

|---|

|

Safety & Handling (HSE)

-

Lachrymator: Benzylic chlorides are potent tear gas agents. Always handle in a functioning fume hood.

-

Alkylating Agent: This molecule is a suspected carcinogen due to its ability to alkylate DNA. Double-glove (Nitrile) and use a lab coat.

-

Quenching: Destroy excess benzylic chloride waste by stirring with dilute aqueous ammonia or ethanolic KOH before disposal.

References

-

BenchChem. (2025).[4] Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.[4] Retrieved from

-

Molander, G. A., & Biolatto, B. (2003).[5] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[6] Journal of Organic Chemistry.[5] Retrieved from

-

Sigma-Aldrich. (2024). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Retrieved from

-

Ishihara, Y. (2024).[7] Roles of the Chloro and Methoxy Groups in Drug Discovery.[8] Drug Hunter Flash Talk.[8] Retrieved from [8]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][9] Chemical Reviews. (Foundational Reference for Protocol B).

Sources

- 1. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Alkylation Reactions with 2-Chloro-1-(chloromethyl)-4-methoxybenzene

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving yield and minimizing side products in alkylation reactions involving 2-Chloro-1-(chloromethyl)-4-methoxybenzene. We will explore the causality behind common experimental challenges and provide validated strategies for optimization.

Introduction: The Challenge of Controlled Alkylation

2-Chloro-1-(chloromethyl)-4-methoxybenzene is a valuable electrophilic reagent used to introduce the (2-chloro-4-methoxyphenyl)methyl moiety onto aromatic and heterocyclic scaffolds, creating diarylmethane structures that are pivotal in medicinal chemistry. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism.[1][2] However, achieving high yields of the desired mono-alkylated product can be challenging. The inherent reactivity of the system, driven by the activating methoxy group, often leads to undesirable side reactions. This guide provides a structured approach to troubleshooting and optimizing these reactions.

Core Reaction Mechanism

Understanding the reaction pathway is critical for effective troubleshooting. The alkylation proceeds via electrophilic aromatic substitution, which can be broken down into three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) interacts with the highly reactive benzylic chloride (the chloromethyl group), facilitating its departure and forming a resonance-stabilized secondary benzylic carbocation.[2][3] This carbocation is the key electrophile.

-

Nucleophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the carbocation. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the substrate ring, creating a resonance-stabilized intermediate known as a sigma complex.[3]

-

Rearomatization: A base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[2][4]

Caption: General mechanism for Friedel-Crafts alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?

Answer: This is a common issue that can often be traced back to the deactivation of the catalyst or substrate, or improper reaction conditions.

-

Potential Cause 1: Presence of Moisture. Friedel-Crafts reactions are highly sensitive to moisture. Lewis acids like AlCl₃ react vigorously and irreversibly with water, rendering the catalyst inactive.

-

Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. The reaction should be set up and run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]

-

-

Potential Cause 2: Deactivated Aromatic Substrate. The aromatic substrate you are trying to alkylate may contain strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -SO₃H, -COR). These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the electrophile.

-

Potential Cause 3: Presence of Basic Functional Groups. If your aromatic substrate contains basic groups, such as amines (-NH₂) or hydroxyls (-OH), they will react with the Lewis acid catalyst.[6][8] This forms a complex that deactivates the catalyst and adds a positive charge to the substituent, which strongly deactivates the aromatic ring.[6][8]

-

Solution: Basic functional groups must be protected before attempting the alkylation. For example, an amine can be converted to an amide.

-

-

Potential Cause 4: Insufficiently Active Catalyst. The chosen Lewis acid may not be strong enough to generate the carbocation efficiently.

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm getting multiple products, and my desired mono-alkylated product is contaminated. What's happening?

Answer: This is most likely due to polyalkylation , a classic side reaction in Friedel-Crafts alkylation.[5][6]

-

Cause: The initial alkylation product is often more reactive (more nucleophilic) than the starting aromatic substrate. This is because the newly added alkyl group is electron-donating, which activates the ring towards further electrophilic attack.[4][6] The second alkylation can happen faster than the first, leading to di- or even tri-substituted products.

-

Solutions to Mitigate Polyalkylation:

-

Adjust Stoichiometry: Use a large excess of the nucleophilic aromatic substrate (the compound being alkylated).[5] This increases the probability that the electrophile will collide with a molecule of the starting material rather than the more reactive product. A molar ratio of 5:1 to 10:1 (substrate:alkylating agent) is a good starting point.

-

Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can reduce the overall reaction rate, giving more control and improving selectivity for the mono-alkylated product.[5]

-

Use a Milder Catalyst: A less reactive Lewis acid (e.g., ZnCl₂) can decrease the rate of the second alkylation more significantly than the first, thus favoring mono-alkylation.[5]

-

Slow Addition: Add the alkylating agent, 2-Chloro-1-(chloromethyl)-4-methoxybenzene, slowly and dropwise to the mixture of the substrate and catalyst. This keeps the instantaneous concentration of the electrophile low, disfavoring polyalkylation.

-

Caption: Competing pathways of mono- vs. polyalkylation.

Question 3: The reaction is producing an unexpected isomer. Why is the regioselectivity not what I expected?

Answer: Isomer formation can stem from carbocation rearrangements or competing directing effects.

-